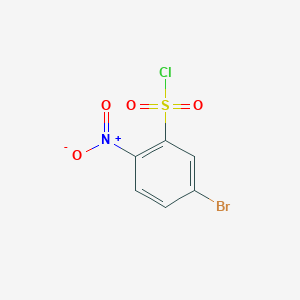

![molecular formula C13H20N2O B1521626 {1-[(4-Aminophenyl)methyl]piperidin-4-yl}methanol CAS No. 334952-06-6](/img/structure/B1521626.png)

{1-[(4-Aminophenyl)methyl]piperidin-4-yl}methanol

Overview

Description

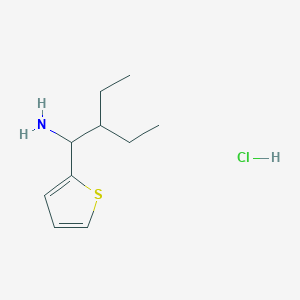

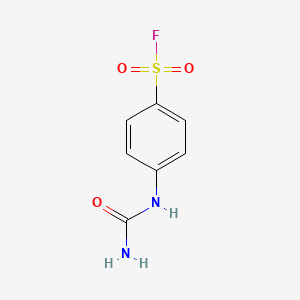

“{1-[(4-Aminophenyl)methyl]piperidin-4-yl}methanol” is a chemical compound with the CAS Number: 334952-06-6 . It has a molecular weight of 220.31 and its IUPAC name is [1-(4-aminobenzyl)-4-piperidinyl]methanol .

Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C13H20N2O/c14-13-3-1-11(2-4-13)9-15-7-5-12(10-16)6-8-15/h1-4,12,16H,5-10,14H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 220.31 . Its IUPAC name is [1-(4-aminobenzyl)-4-piperidinyl]methanol . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications

Synthesis and Crystal Structure

- The compound "{1-[(4-Aminophenyl)methyl]piperidin-4-yl}methanol" and its derivatives have been explored in the synthesis of various chemical structures. For instance, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, a related compound, was synthesized and characterized, with its structure investigated using X-ray crystallography. This study contributes to the understanding of molecular conformation and intermolecular interactions in such compounds (Girish et al., 2008).

Chemical Synthesis and Characterization

- Novel compounds related to "this compound" have been synthesized for various research purposes. For example, the synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, using a three-component reaction, demonstrates the compound's utility in creating complex chemical structures (Wu Feng, 2011).

Catalysis and Chemical Reactions

- Studies have shown the use of piperidine and related compounds in catalytic reactions. For instance, catalytic N-alkylation of amines with primary alcohols using piperidine as a reactant has been demonstrated, highlighting its utility in chemical transformations (Kamiguchi et al., 2007).

Medicinal Chemistry Applications

- Piperidine derivatives are also significant in medicinal chemistry. Compounds like Mannich base derivatives of bioactive benzyl-1,3-benzodioxo-5-ols, which include piperidine, have been linked to applications in areas such as insect growth regulation and anti-leukemic treatments (Jurd, 1985).

Mechanism of Action

Target of Action

The primary target of {1-[(4-Aminophenyl)methyl]piperidin-4-yl}methanol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

This compound interacts with the CCR5 receptor, acting as an antagonist . The compound contains a basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction . This interaction blocks the receptor, preventing HIV-1 from entering the cell .

Biochemical Pathways

The antagonistic action of this compound on the CCR5 receptor affects the HIV-1 entry pathway. By blocking the CCR5 receptor, the compound prevents the virus from entering the cell, thereby inhibiting the progression of the infection .

Pharmacokinetics

The compound’s effectiveness as a ccr5 antagonist suggests that it has sufficient bioavailability to reach its target and exert its effect .

Result of Action

The molecular effect of this compound’s action is the blockade of the CCR5 receptor, which prevents HIV-1 from entering the cell . On a cellular level, this results in a reduced rate of infection and slower progression of the disease .

properties

IUPAC Name |

[1-[(4-aminophenyl)methyl]piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-13-3-1-11(2-4-13)9-15-7-5-12(10-16)6-8-15/h1-4,12,16H,5-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWVNZSBNYYVKIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-9-oxo-4H,9H-pyrazolo[3,2-b]quinazoline-3-carbaldehyde](/img/no-structure.png)

![Ethyl 2-[2-(4-chlorobutanamido)-1,3-thiazol-4-yl]acetate](/img/structure/B1521553.png)

![2-(3-aminopropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B1521563.png)